molecular formula C56H63Cl2N5O8S2 B166766 (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine CAS No. 133276-53-6

(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine

Cat. No. B166766
M. Wt: 1069.2 g/mol
InChI Key: GCPNGFCWFJEPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves the inhibition of specific enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes and potentially the development of new drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine have been studied in vitro and in vivo. It has been shown to have anti-cancer effects, as well as effects on cellular processes such as apoptosis and cell cycle regulation.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine in lab experiments include its potential as a tool for studying enzyme inhibition and its anti-cancer effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine. These include further research into its mechanism of action and potential applications in drug development, as well as its use in combination with other compounds for enhanced therapeutic effects. Additionally, its potential as a tool for studying epigenetic modifications and gene expression could also be explored.
In conclusion, (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a promising compound for scientific research, particularly in the field of medicinal chemistry. Its potential applications in drug development and its effects on cellular processes make it an interesting subject for further study.

Synthesis Methods

The synthesis of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of several starting materials to produce the final product.

Scientific Research Applications

(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, which could make it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

133276-53-6

Product Name

(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine

Molecular Formula

C56H63Cl2N5O8S2

Molecular Weight

1069.2 g/mol

IUPAC Name

(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine

InChI

InChI=1S/2C25H25ClN2O4S.C6H13N/c2*26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21;7-6-4-2-1-3-5-6/h2*3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30);6H,1-5,7H2/b2*24-5+;

InChI Key

GCPNGFCWFJEPEO-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)N.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

synonyms

5-Hexenoic acid, 6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl )-6-(3-pyridinyl)-, compd. with cyclohexanamine (2:1)

Origin of Product

United States

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